
4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one
Vue d'ensemble
Description
4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one, also known as 4-HM-PP, is a heterocyclic compound that has been studied extensively due to its potential applications in various fields. It is a new type of molecule that is synthesized by a multi-step process involving an aldol condensation and a cyclization reaction. 4-HM-PP has been found to have a wide range of biological activities, including anti-oxidant, anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been used in the synthesis of a variety of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Herbicide Synthesis
The compound has been used in the synthesis of herbicides. For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized to enhance the potency of quinclorac, a herbicide . The herbicidal activity assays showed that these compounds had an excellent inhibition effect on barnyard grass .
Antibacterial Activity
The compound has been used in the synthesis of novel derivatives that have shown significant antibacterial activity. For example, a series of novel 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones and 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-phenylquinolin-2(1H)-ones were synthesized and screened for in vitro antibacterial activity against G+ bacteria (S. aureus and B. subtili), G– bacteria (P. aeruginosa and C. albicans) .
Antifungal Activity
The same series of novel derivatives mentioned above were also screened for antifungal activity against C. albicans and A. niger . Several compounds exhibited excellent potential against the antifungal activity .
Development of New Pesticides
Pyrazole-containing compounds, such as the one , have played an important role in the development of heterocyclic agrochemicals . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . As these compounds exhibit various biological activities, high selectivities, and low toxicities, they have received attention for the development of new pesticides .
Insecticide Synthesis
Pyrazole-containing compounds have been used in the synthesis of insecticides. For example, Fipronil, an inhibitor of GABA–chloride ion channel, has a good control effect on pests resistant to organophosphorus, organochlorine, and pyrethroid and other insecticides .
Antitumor Activity
Quinolines, which are part of the structure of the compound , have been associated with antitumor activities . This suggests potential applications of the compound in cancer research, although more studies would be needed to confirm this.
Mécanisme D'action
Target of Action
Pyrazole-containing compounds have been known to play an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities .
Mode of Action
It’s worth noting that pyrazole-containing compounds can enable multidirectional transformations, providing a diversity of structures .
Biochemical Pathways
Pyrazole-containing compounds have been used in the development of new pesticides in recent years .
Result of Action
Pyrazole-containing compounds have been known to exhibit various biological activities .
Propriétés
IUPAC Name |
4-hydroxy-6-methyl-3-(1H-pyrazol-5-yl)pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-4-7(12)8(9(13)14-5)6-2-3-10-11-6/h2-4,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFCNBWCZAMULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=CC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



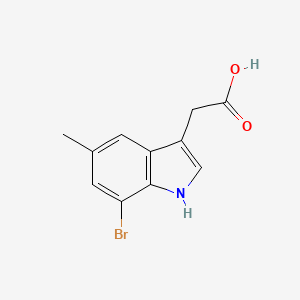
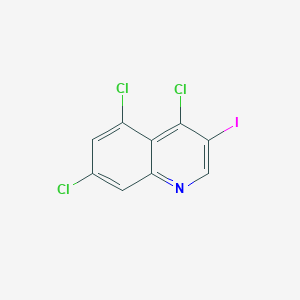
![1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449537.png)
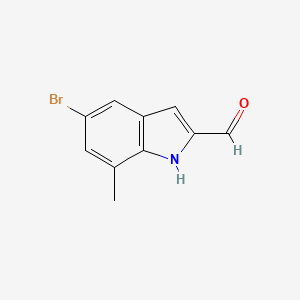

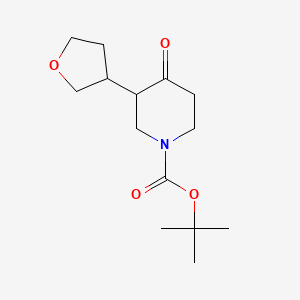
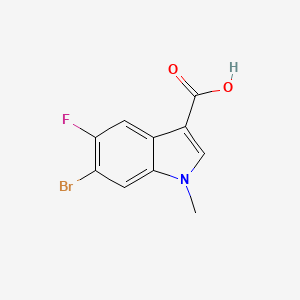
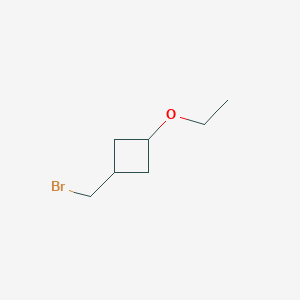

![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)


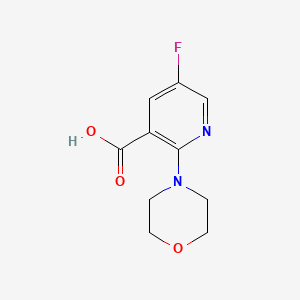
![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)